REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[C:13]([C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:26]([O:28][CH3:29])=[O:27])[CH:22]=2)[N:17]=1)([CH3:15])=[CH2:14]>CS(C)=O.C1COCC1>[CH3:14][C:13]1([C:16]2[CH:25]=[CH:24][C:23]3[C:18](=[CH:19][CH:20]=[C:21]([C:26]([O:28][CH3:29])=[O:27])[CH:22]=3)[N:17]=2)[CH2:7][CH2:15]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
methyl 2-isopropenylquinoline-6-carboxylate
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=NC2=CC=C(C=C2C=C1)C(=O)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with water
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate-toluene (8:1) (90 ml)
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
WASH
|
Details
|
washed with water (×2), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (250 g) with hexane-ethyl acetate (10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)C1=NC2=CC=C(C=C2C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |